molecular formula C6H4Cl2N2O2 B1446375 2-(4,6-Dichloropyrimidin-5-yl)acetic acid CAS No. 933702-89-7

2-(4,6-Dichloropyrimidin-5-yl)acetic acid

Cat. No.: B1446375
CAS No.: 933702-89-7
M. Wt: 207.01 g/mol
InChI Key: KHWWRGPXYMGOJW-UHFFFAOYSA-N
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Description

2-(4,6-Dichloropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 g/mol It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an acetic acid moiety at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-dichloropyrimidine with acetic acid in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-(4,6-Dichloropyrimidin-5-yl)acetic acid may involve large-scale chlorination processes followed by purification steps to isolate the desired product. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-5-3(1-4(11)12)6(8)10-2-9-5/h2H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWWRGPXYMGOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-89-7
Record name 2-(4,6-dichloropyrimidin-5-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,6-Dichloropyrimidin-5-yl)acetic acid
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2-(4,6-Dichloropyrimidin-5-yl)acetic acid
Reactant of Route 5
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Reactant of Route 6
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2-(4,6-Dichloropyrimidin-5-yl)acetic acid

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